(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-PROPENAMIDE
Overview
Description
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the preparation of the starting materials, followed by a series of reactions to form the desired compound. Common synthetic routes may involve:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Amidation: The α,β-unsaturated ketone is then reacted with an amine to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A compound used in organic synthesis, particularly in the formation of N-Boc-protected anilines.
Uniqueness
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-PROPENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-21(2,3)19-12-9-18(10-13-19)11-14-20(23)22-16-15-17-7-5-4-6-8-17/h7,9-14H,4-6,8,15-16H2,1-3H3,(H,22,23)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFQHJFIKSIMPS-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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